1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine
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Overview
Description
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a synthetic compound belonging to the class of sulfonyl piperazines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine: A closely related compound with similar structural features but different substitution patterns.
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine: Another similar compound with a different substitution on the piperazine ring.
Uniqueness
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H28N2O4S2 |
---|---|
Molecular Weight |
436.585 |
IUPAC Name |
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C21H28N2O4S2/c1-15-6-8-20(17(3)12-15)28(24,25)22-10-11-23(19(5)14-22)29(26,27)21-9-7-16(2)13-18(21)4/h6-9,12-13,19H,10-11,14H2,1-5H3 |
InChI Key |
XJMFGTGZBRQZAJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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